10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl
Overview
Description
10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl is a synthetic compound that belongs to the class of phenothiazine derivatives. It is commonly known as thioridazine hydrochloride and is used as an antipsychotic medication. Thioridazine has been used for the treatment of various mental disorders, including schizophrenia and bipolar disorder.
Scientific Research Applications
1. Pharmacological Activities and Molecular Template
Phenothiazine derivatives, including 10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl, serve as valuable molecular templates for the development of agents that interact with a wide range of biological processes. They are effective in treating various medical conditions due to their significant antihistamic, antipsychotic, anticholinergic, antipruritic, and antiemetic properties. Moreover, some phenothiazines are employed as anti-inflammatory, coronary vasodilators, radioprotective, sedative, antitussive, and skeletal muscle-relaxing medication. These compounds also demonstrate effectiveness as antibacterials, anthelmintics, antimalarials, or local anesthetics, and a few are used in controlling acute migraine attacks and intractable hiccough. Additionally, new phenothiazine derivatives appear promising as multidrug resistance modifiers in cancer chemotherapy (Mosnaim et al., 2006).
2. Antidepressant and Anxiolytic Activities
Some phenothiazine derivatives, such as 10-[2-(4-Amino-5-mercapto-1,2,4-triazol-3-yl)ethyl]phenothiazine, were synthesized and found to exhibit antidepressant and anxiolytic activities. This indicates the potential for 10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl and similar compounds to be used in treating mental health conditions (Turan-Zitouni et al., 2002).
3. Antibacterial Activity
Phenothiazine derivatives have shown significant antibacterial activity. For instance, Phenothiazine-3-Sulfonate Derivatives have demonstrated good results in biological screenings, indicating the potential of 10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl in contributing to antimicrobial therapy (Vasudha et al., 2016).
4. Corrosion Inhibition
Phenothiazinyl-thiazolyl-hydrazine derivatives are studied as corrosion inhibitors for carbon steel, displaying impressive efficiency and adherence to the Langmuir isotherm in inhibiting corrosion. This suggests the potential utility of 10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl in protecting metals from corrosion (Varvara, 2018).
5. Anticancer Activity
The anticancer potential of phenothiazine derivatives has been explored, with several newly synthesized compounds demonstrating high activity against breast cancer cell lines. This highlights the potential role of phenothiazine derivatives, including 10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl, in cancer treatment strategies (Ahmed et al., 2018).
properties
IUPAC Name |
hydron;10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2S2.ClH/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23;/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFNXWQNBYZDAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydron;10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine;chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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